2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine" is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives and their chemical properties, which can be relevant to understanding the broader class of compounds that "this compound" belongs to. For instance, the synthesis and characterization of pyridine-containing compounds with different substituents and their coordination chemistry with metal ions are common themes across the papers .

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest in several papers. For example, paper reports a new synthesis method for 1,1,1-tris(pyrid-2-yl)ethane, which is structurally related to the compound of interest. The synthesis of other pyridine derivatives, such as 2,6-bis(pyrrolidin-2-yl)pyridine and its isomers, is detailed in paper . Although these methods do not directly apply to "this compound," they provide insight into the synthetic strategies that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is extensively studied using various analytical techniques. For instance, paper uses IR, NMR, UV spectra, and X-ray diffraction methods to characterize the structure of a complex pyridine derivative. Similarly, paper discusses the X-ray crystal structures of complexes formed by optically active triamines derived from pyridine. These studies highlight the importance of molecular structure analysis in understanding the properties and reactivity of pyridine derivatives.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is another area of interest. Paper explores the reactions of trifluoromethylated enamines with iminium chlorides, leading to the synthesis of new pyridin-4-ones. This suggests that trifluoromethyl groups in pyridine derivatives can participate in various chemical reactions, which may be relevant to the reactivity of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. For example, paper discusses the coordination chemistry of 1,1,1-tris(pyrid-2-yl)ethane with different metal ions, which can affect the compound's physical properties such as solubility and melting point. Paper demonstrates the synthesis of nickel derivatives of tetrafluoropyridine and their subsequent reactions, which are indicative of the chemical properties of fluorinated pyridines. These studies provide a foundation for understanding the potential properties of "this compound."

Scientific Research Applications

DNA Interaction and Cytotoxicity Studies

Cu(II) complexes of tridentate ligands, including variants related to 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine, have been synthesized and shown to possess significant DNA binding properties and nuclease activity. These complexes demonstrate low toxicity towards various cancer cell lines, with IC(50) values ranging from 37 to 156 μM, indicating their potential in biomedical research and therapy applications (Kumar et al., 2012).

Corrosion Inhibition

Research on Cd(II) Schiff base complexes, incorporating ligands akin to this compound, revealed their efficacy as corrosion inhibitors on mild steel. These complexes show promise in corrosion engineering, offering a bridge between coordination chemistry and materials science (Das et al., 2017).

Catalyst Synthesis and Application

Complexes formed with (imino)pyridine ligands bearing pendant arms, including those structurally related to this compound, have been synthesized and applied as catalysts in the ethylene dimerization process. These catalysts demonstrate high activities in selective ethylene dimerization, showcasing their utility in industrial applications (Nyamato et al., 2015).

Methoxycarbonylation of Olefins

Palladium(II) complexes of (pyridyl)imine ligands have been investigated for their effectiveness as catalysts in the methoxycarbonylation of olefins. These studies contribute to the development of more efficient processes for producing esters from olefins, with implications for both pharmaceutical and industrial chemistry (Zulu et al., 2020).

Safety and Hazards

properties

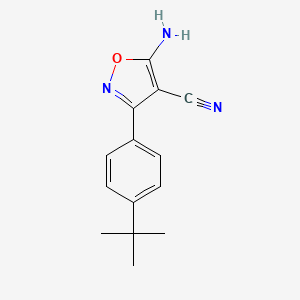

IUPAC Name |

2,2,2-trifluoro-1-pyridin-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-3-1-2-4-12-5/h1-4,6H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBAWUSIVYUZIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649296 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503173-14-6 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1326715.png)

![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1326718.png)

![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326719.png)

![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)

![N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326724.png)

![[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine](/img/structure/B1326735.png)

![4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B1326740.png)

![4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B1326742.png)